2-([3,3'-Bipyridin]-4-ylthio)-N-(methylsulfonyl)acetamide
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Description
2-([3,3'-Bipyridin]-4-ylthio)-N-(methylsulfonyl)acetamide is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-([3,3'-Bipyridin]-4-ylthio)-N-(methylsulfonyl)acetamide , also known by its IUPAC name, is a bipyridine derivative with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H13N3O3S2, with a molecular weight of 323.39 g/mol. Its structure features a bipyridine moiety linked to a thioether and a methylsulfonyl group, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H13N3O3S2 |
Molecular Weight | 323.39 g/mol |
Purity | 97% |
IUPAC Name | This compound |
Research indicates that compounds with bipyridine structures often exhibit diverse biological activities, including anti-cancer and anti-inflammatory effects. The specific mechanisms through which This compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar bipyridine derivatives have been shown to inhibit various enzymes, including carbonic anhydrases and receptor tyrosine kinases.
- Cell Cycle Regulation : The compound may affect cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress in cells.
Case Studies and Research Findings
-
Anti-Cancer Activity :
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing significant inhibition of cell growth. The IC50 values were determined using MTS assays.
- Table 2: Cytotoxicity Data
Cell Line IC50 (µM) MCF-7 5.06 HepG2 4.75 HeLa 6.25
-
Enzyme Inhibition :
- The compound was tested for its ability to inhibit carbonic anhydrase (CA), with results indicating a competitive inhibition mechanism similar to established sulfonamide inhibitors.
- Comparative studies showed that it had an IC50 value of approximately 2.09 µM against CA, indicating potent activity comparable to acetazolamide.
-
Inflammation Modulation :
- In animal models of inflammation, the compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Summary of Findings
The biological activity of This compound suggests it could serve as a promising lead compound in drug development for cancer therapy and inflammatory conditions. Its mechanisms appear multifaceted, involving enzyme inhibition and modulation of cellular pathways.
Properties
IUPAC Name |
N-methylsulfonyl-2-(3-pyridin-3-ylpyridin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-21(18,19)16-13(17)9-20-12-4-6-15-8-11(12)10-3-2-5-14-7-10/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDARSLNULHKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CSC1=C(C=NC=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.